molecular formula C6H4Cl2N4O B13117591 2,6-Dichloro-7-methylpurin-8-one

2,6-Dichloro-7-methylpurin-8-one

Cat. No.: B13117591
M. Wt: 219.03 g/mol
InChI Key: YDWGEWIMEWGOAF-UHFFFAOYSA-N
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Description

2,6-Dichloro-7-methyl-7H-purin-8(9H)-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 7, and a keto group at position 8 of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methylxanthine. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions usually require elevated temperatures and anhydrous conditions to ensure the complete chlorination of the purine ring.

Industrial Production Methods

In industrial settings, the production of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-7-methyl-7H-purin-8(9H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The keto group at position 8 can undergo oxidation or reduction to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions at varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

2,6-Dichloro-7-methyl-7H-purin-8(9H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: Lacks the methyl group at position 7.

    7-Methylxanthine: Lacks the chlorine atoms at positions 2 and 6.

    8-Oxo-7-methylguanine: Contains an oxo group at position 8 instead of chlorine atoms.

Uniqueness

2,6-Dichloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both chlorine atoms and a methyl group on the purine ring, which imparts distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H4Cl2N4O

Molecular Weight

219.03 g/mol

IUPAC Name

2,6-dichloro-7-methyl-9H-purin-8-one

InChI

InChI=1S/C6H4Cl2N4O/c1-12-2-3(7)9-5(8)10-4(2)11-6(12)13/h1H3,(H,9,10,11,13)

InChI Key

YDWGEWIMEWGOAF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC1=O)N=C(N=C2Cl)Cl

Origin of Product

United States

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